molecular formula C40H59N5O2 B2927881 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octadecyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 673444-03-6

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octadecyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2927881
CAS RN: 673444-03-6
M. Wt: 641.945
InChI Key: BLPHVBKIYIIOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring system, followed by various substitutions to add the different functional groups . The exact methods would depend on the specific reactivity and steric hindrance of the different components .


Molecular Structure Analysis

The molecular structure of a compound like this could be determined using techniques such as NMR spectroscopy , X-ray crystallography , or mass spectrometry . These techniques can provide information about the positions of atoms in the molecule, the lengths and types of chemical bonds, and the overall three-dimensional shape of the molecule .


Chemical Reactions Analysis

The chemical reactivity of such a compound would depend on the specific functional groups present in the molecule. For example, the amino groups might be involved in acid-base reactions, while the purine ring system might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and stability, could be determined using various analytical techniques . These properties would be influenced by factors such as the polarity and size of the molecule, and the specific functional groups present .

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. If it’s a drug, it might interact with specific proteins or enzymes in the body, or it might interfere with the synthesis or function of DNA or RNA .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on factors such as its toxicity, flammability, and reactivity . Appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, for example in medicine or industry . It could also involve studying its synthesis in more detail, or investigating its behavior in biological systems .

properties

IUPAC Name

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octadecyl-5H-purin-3-ium-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H60N5O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-30-45-36(41-38-37(45)39(46)43(3)40(47)42(38)2)33-44(31-34-26-21-19-22-27-34)32-35-28-23-20-24-29-35/h19-24,26-29,37H,4-18,25,30-33H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQHYIGEHUGXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2C(=[N+](C(=O)N(C2=O)C)C)N=C1CN(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H60N5O2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.